2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluoro Group:
Thioether Formation: The sulfanyl group is introduced by reacting the fluoro-substituted benzimidazole with a thiol compound under basic conditions.
Acetamide Formation: Finally, the N-phenylacetamide moiety is introduced by reacting the intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[(6-Fluoro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide include other benzimidazole derivatives such as:
- 1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride
- (5-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C15H12FN3OS |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H12FN3OS/c16-10-6-7-12-13(8-10)19-15(18-12)21-9-14(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
XVLXKMOJIDJVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
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